5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one
Description
The compound 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one features a pyrrolidin-2-one core substituted at the 5-position with a (5-chloro-3-fluoropyridin-2-yl)oxy-methyl group. The chloro and fluoro substituents on the pyridine ring likely enhance metabolic stability and influence electronic interactions, while the pyrrolidin-2-one scaffold contributes to conformational rigidity .
Properties
IUPAC Name |
5-[(5-chloro-3-fluoropyridin-2-yl)oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-6-3-8(12)10(13-4-6)16-5-7-1-2-9(15)14-7/h3-4,7H,1-2,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFSIHAJLNIBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=C(C=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: The pyrrolidin-2-one ring can be synthesized through cyclization reactions involving appropriate precursors such as γ-lactams or amino acids.
Introduction of the 5-Chloro-3-fluoropyridin-2-yl Group: This step involves the reaction of the pyrrolidin-2-one ring with 5-chloro-3-fluoropyridin-2-ylmethanol under suitable conditions to form the desired compound. The reaction may involve the use of coupling agents and catalysts to facilitate the formation of the C-O bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the pyridine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, potentially modifying the pyrrolidin-2-one ring or the pyridine substituent.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one exhibit notable antimicrobial properties. A study highlighted the effectiveness of related pyrrolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values significantly lower than those of standard antibiotics . The structural features of the compound allow it to interact effectively with bacterial targets, inhibiting growth and proliferation.
Anticancer Properties
Investigations into the antiproliferative effects of this compound have shown promising results against various cancer cell lines. For instance, derivatives demonstrated varying degrees of activity, with some exhibiting GI50 values in the nanomolar range, suggesting that structural modifications can enhance anticancer efficacy . The mechanism of action may involve disruption of cellular signaling pathways or induction of apoptosis in cancer cells.
Pharmacology
Mechanism of Action
The pharmacological profile of this compound suggests multiple modes of action. Similar compounds have been shown to bind to active sites on enzymes or receptors, altering protein conformation and disrupting normal cellular functions . This interaction can lead to inhibition of critical biochemical pathways involved in cell growth and metabolism.
Pharmacokinetics
Compounds with similar structures typically exhibit good absorption and distribution in biological systems, with metabolism primarily occurring in the liver. Excretion is mainly renal, which is crucial for understanding dosing regimens in therapeutic applications .
Agricultural Applications
Herbicidal Activity
The compound's structural characteristics make it a candidate for development as a herbicide. Research has indicated that derivatives based on similar pyridine and pyrrolidine frameworks can exhibit herbicidal properties, targeting specific weed species while minimizing impact on crops . This selectivity is essential for sustainable agricultural practices.
Data Summary Table
| Application Area | Activity Type | Tested Compound | MIC/IC50 Values | Remarks |
|---|---|---|---|---|
| Medicinal Chemistry | Antimicrobial | This compound | 15.62 - 31.25 μmol/L | Effective against MRSA |
| Medicinal Chemistry | Anticancer | Related compounds | GI50: 31 nM - 54 nM | Potent against various cancer cells |
| Agricultural Science | Herbicidal | Pyridine derivatives | N/A | Selective against specific weeds |
Case Studies
Case Study 1: Antimicrobial Efficacy
A detailed study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those related to the target compound. The results indicated significant effectiveness against MRSA strains, establishing a benchmark for future research into novel antimicrobial agents .
Case Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative properties against different cancer cell lines, noting that structural modifications could enhance activity. This study provided insights into how chemical variations impact biological efficacy and opened avenues for developing more effective anticancer therapies .
Mechanism of Action
The mechanism of action of 5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidin-2-one Derivatives with Varied Substituents
Several structurally related pyrrolidin-2-one derivatives have been synthesized and studied (Table 1):
Key Observations :
- Solubility : The pyridine ring may confer better aqueous solubility than bulkier aromatic substituents (e.g., benzyl or purine groups) .
- Synthetic Utility : Tosyloxy derivatives (e.g., Compound 4) are intermediates for further functionalization, whereas the target compound’s stable halogenated pyridine may limit reactivity .
Fluorinated Pyridine Analogs
Fluorinated pyridines are common in drug design due to fluorine’s metabolic stability and van der Waals interactions. Notable analogs include:
Comparison :
- Substituent Positioning: The target’s 3-fluoro and 5-chloro substituents on pyridine differ from analogs with fluorine at C5 (e.g., 6-(5-fluoropyridin-3-yl)-N-methylpyridazin-3-amine).
- Heterocycle Diversity: Compounds like 5-fluoro-2-oxadiazolyl-pyridines () introduce additional heterocycles, expanding target selectivity but complicating synthesis compared to the target’s simpler pyridine-pyrrolidinone system .
Halogenated Heterocycles in Drug Discovery
Halogens (Cl, F) are critical for optimizing drug-like properties. Examples include:
Analysis :
- The target’s dual halogenation (Cl and F) may synergistically improve target affinity and pharmacokinetics compared to mono-halogenated analogs .
- Chlorine’s larger atomic radius compared to fluorine could enhance hydrophobic interactions in binding pockets .
Biological Activity
5-{[(5-Chloro-3-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, and its biological activity, particularly in antibacterial and anticancer applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-3-fluoropyridine with a pyrrolidinone derivative. The process generally requires the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. This method allows for the formation of the desired pyrrolidinone structure with a chlorofluoropyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The chlorofluoropyridine moiety can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with biological macromolecules. These interactions modulate the activity of target proteins, leading to therapeutic effects in various biological systems .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range between 3.12 and 12.5 μg/mL, showcasing their potential as effective antibacterial agents .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 3.12 |
| Compound B | E. coli | 10 |
| Compound C | Methicillin-resistant S. aureus | 2 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through interference with specific signaling pathways .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those similar to this compound. The results indicated that modifications to the pyrrolidine ring significantly impacted antibacterial potency against S. aureus, with some analogues showing enhanced activity compared to standard antibiotics .
- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of pyrrolidine derivatives in human lung cancer cell lines. The study reported that specific modifications led to increased cytotoxicity, suggesting that structural optimization could enhance therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
